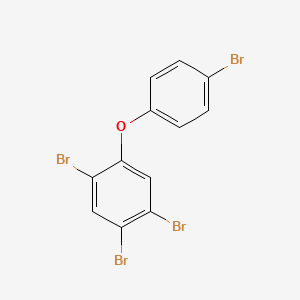

2,4,4',5-Tetrabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-tribromo-5-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFDVVDUVPAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879894 | |

| Record name | BDE-74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-42-8 | |

| Record name | 2,4,4',5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4',5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z0R9AN7CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Toxicological Profile of BDE-99 in Aquatic Organisms: Mechanisms, Kinetics, and Ecological Risk

Topic: Toxicological Profile of BDE-99 in Aquatic Organisms Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

2,2′,4,4′,5-Pentabromodiphenyl ether (BDE-99) represents a critical congener within the polybrominated diphenyl ether (PBDE) family, historically used in the commercial PentaBDE mixture. Unlike its lower-brominated counterparts, BDE-99 exhibits a distinct toxicological signature characterized by high bioaccumulation potential, species-specific metabolic debromination, and potent endocrine-disrupting activity. This guide synthesizes the physicochemical drivers of BDE-99 toxicity, its complex toxicokinetics in teleosts, and the molecular mechanisms underlying its thyroid and neurodevelopmental toxicity.

Physicochemical Properties & Bioavailability

BDE-99’s toxicity is governed by its lipophilicity and molecular stability. Its high

| Property | Value / Characteristic | Toxicological Implication |

| Molecular Formula | High halogenation increases persistence. | |

| Log | ~6.5 - 7.3 | Drives high bioconcentration factors (BCF > 10,000) in aquatic biota. |

| Water Solubility | < 2.4 µg/L | Bioavailability is mediated almost exclusively via dietary uptake or sediment partitioning rather than dissolved phase. |

| Vapor Pressure | Low volatility favors deposition in aquatic sediments, creating long-term reservoirs. |

Toxicokinetics: The Species-Specific Metabolic Divergence

A critical "Expertise" insight for researchers is that BDE-99 toxicity cannot be generalized across fish species due to divergent metabolic pathways. The toxicity observed is often a function of the metabolites formed rather than the parent compound alone.

Biotransformation Pathways

Research confirms that cyprinids (e.g., Common Carp) and salmonids (e.g., Chinook Salmon) process BDE-99 differently.

-

Carp (Cyprinids): Possess high metabolic capacity for meta-debromination , rapidly converting BDE-99 into BDE-47 (a more bioaccumulative and toxic tetra-BDE).

-

Salmon (Salmonids): Exhibit slower metabolism, often favoring different pathways or forming BDE-49 via different reductive mechanisms.

Visualization: Differential Metabolic Pathways

The following diagram illustrates the species-dependent biotransformation of BDE-99, a critical factor in comparative toxicology.

Figure 1: Species-specific metabolic divergence of BDE-99. Note the conversion to BDE-47 in carp, amplifying toxicity.

Mechanisms of Toxicity (MoA)

BDE-99 acts as a multi-modal toxicant. Its adverse outcome pathway (AOP) is primarily anchored in endocrine disruption and oxidative stress.

Thyroid Axis Disruption (HPT Axis)

BDE-99 and its hydroxylated metabolites (OH-BDEs) structurally mimic thyroid hormones (T3/T4).

-

Mechanism: They bind competitively to thyroid hormone receptors (TRs) and transport proteins (e.g., Transthyretin - TTR).

-

Consequence: In zebrafish, this leads to a compensatory upregulation of ugt1ab (glucuronidation) and deio2 (deiodinase), resulting in depleted T4 levels and developmental retardation.

Neurotoxicity & Oxidative Stress

-

Oxidative Stress: BDE-99 exposure significantly increases Malondialdehyde (MDA) levels and alters Superoxide Dismutase (SOD) activity in brain tissue.

-

Behavioral Outcomes: Larvae exhibit anxiety-like behaviors (thigmotaxis) and hypoactivity, linked to cholinergic dysfunction (altered AChE activity) and apoptosis in the optic tectum.

Visualization: Adverse Outcome Pathway (AOP)

Figure 2: Adverse Outcome Pathway (AOP) for BDE-99 emphasizing thyroid disruption and oxidative stress leading to developmental toxicity.

Quantitative Toxicology Data

The following table summarizes key toxicity thresholds. Note the distinction between acute lethality (LC50) and chronic endocrine effects (LOEC).

| Organism | Endpoint | Value | Significance | Reference |

| Turbot (Psetta maxima) | 96h LC50 (Larvae) | 29.64 µg/L | Indicates high acute sensitivity in marine fish larvae. | [1] |

| Turbot (Psetta maxima) | 48h LC50 (Embryo) | 38.28 µg/L | Embryos are slightly more resistant than larvae. | [1] |

| Zebrafish (Danio rerio) | LOEC (Thyroid) | 0.5 µg/L | Parental exposure caused T4 reduction in F1 offspring. | [2] |

| Zebrafish (Danio rerio) | LOEC (Edema) | ~282 µg/L (500 nM) | Induced yolk sac and pericardial edema. | [3] |

| Phytoplankton | Growth Inhibition | ~10 µg/L | General threshold for growth inhibition in sensitive marine algae.[1] | [4] |

Experimental Framework: Chronic Embryo-Larval Assay

To rigorously assess BDE-99 toxicity, researchers should utilize a chronic exposure model that spans the critical window of organogenesis.

Protocol Design Principles

-

Solvent Control: BDE-99 is hydrophobic.[2] Use DMSO (<0.01% v/v) and include a solvent control group to rule out vehicle toxicity.

-

Renewal System: Semi-static renewal (every 24h) is mandatory to maintain nominal concentrations and prevent sorption to plasticware. Use glass vessels where possible.

-

Endpoints: Combine apical endpoints (survival, hatching) with mechanistic biomarkers (gene expression).

Step-by-Step Workflow

-

Stock Preparation: Dissolve BDE-99 (purity >99%) in DMSO. Verify concentration via GC-MS.

-

Embryo Collection: Collect zebrafish embryos at 0-2 hours post-fertilization (hpf).

-

Exposure:

-

Distribute 1 embryo per well (96-well plate) or 20 per glass beaker.

-

Dose groups: Control, Solvent Control, 0.5, 5, 50 µg/L.

-

-

Maintenance: Incubate at 28.5°C; 14:10 light:dark cycle. Renew 80% of solution daily.

-

Data Collection:

-

24-96 hpf: Monitor mortality, hatching rate, and edema.

-

96 hpf: Fix larvae for histology or flash freeze for qPCR (cyp1a, ttr, ugt1ab).

-

Behavior: At 120 hpf, perform Light/Dark locomotion tracking.

-

Visualization: Experimental Workflow

Figure 3: Standardized workflow for chronic embryo-larval toxicity assessment of BDE-99.

Ecological Implications

BDE-99 demonstrates high biomagnification potential. In aquatic food webs, it transfers efficiently from phytoplankton to zooplankton and up to fish.

-

Maternal Transfer: Studies in killifish and turtles confirm that maternal body burden is efficiently transferred to eggs, meaning F1 generations are "pre-exposed" before fertilization.

-

Debromination in Sediment: Anaerobic bacteria in sediments can debrominate BDE-99 to BDE-47, effectively recycling the toxicity load in the benthic ecosystem.

References

-

Acute toxicity of polybrominated diphenyl ethers (PBDEs) for turbot (Psetta maxima) early life stages (ELS). ResearchGate. [Link]

-

Parental exposure to 2,2',4,4'5 - pentain polybrominated diphenyl ethers (BDE-99) causes thyroid disruption and developmental toxicity in zebrafish. Toxicology and Applied Pharmacology. [Link]

-

Toxic effects of polybrominated diphenyl ethers (BDE 47 and 99) and localization of BDE-99–induced cyp1a mRNA in zebrafish larvae. Environmental Science and Pollution Research. [Link]

-

Toxicological Effects of Three Polybromodiphenyl Ethers (BDE-47, BDE-99 and BDE-154) on Growth of Marine Algae Isochrysis galbana. ResearchGate. [Link][3][4][5][6][7]

-

Species-Specific Differences and Structure-Activity Relationships in the Debromination of PBDE Congeners in Three Fish Species. Environmental Science & Technology. [Link]

Sources

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. BDE-99 (2,2',4,4',5 - pentain polybrominated diphenyl ether) induces toxic effects in Oreochromis niloticus after sub-chronic and oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxic effects of polybrominated diphenyl ethers (BDE 47 and 99) and localization of BDE-99–induced cyp1a mRNA in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) on reproductive and endocrine function in female zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developmental toxicity of the PBDE metabolite 6-OH-BDE-47 in zebrafish and the potential role of thyroid receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Detection and Quantification of BDE-99 in Environmental Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants (POPs) used as flame retardants in a wide array of consumer and industrial products.[1] Due to their environmental persistence, bioaccumulation, and potential toxicity, including endocrine disruption, the monitoring of specific congeners is of paramount importance.[2] This application note provides a comprehensive and detailed protocol for the analysis of 2,2',4,4',5-pentabromodiphenyl ether (BDE-99), a major congener found in commercial pentaBDE mixtures and frequently detected in environmental and biological samples.[3][4] The methodology described herein utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely accepted technique for the selective and sensitive quantification of PBDEs.[1][2] This guide is intended for researchers, environmental scientists, and analytical chemists requiring a reliable workflow for BDE-99 determination in complex matrices such as soil, sediment, and biological tissues.

Introduction: The Scientific Rationale

The analysis of BDE-99 presents several analytical challenges, including its potential for thermal degradation and the need for low detection limits due to its toxicity and prevalence in the environment.[2][5] Gas chromatography is the standard separation technique for PBDEs due to their volatility and thermal stability.[2] Coupling GC with a mass spectrometer provides the high selectivity and sensitivity required for unambiguous identification and quantification in complex environmental samples.[1][2]

The choice of sample preparation is critical and is dictated by the sample matrix and the physicochemical properties of BDE-99. Effective extraction and cleanup are necessary to remove interfering compounds, such as lipids, which can compromise analytical results.[6] This protocol emphasizes the use of isotope dilution, with a ¹³C-labeled internal standard, to ensure the highest degree of accuracy and precision by correcting for analyte losses during sample preparation and analysis.

Experimental Workflow Overview

The overall analytical workflow for BDE-99 analysis is a multi-step process designed to ensure accurate and reproducible results. The process begins with meticulous sample preparation to isolate the target analyte from the matrix, followed by instrumental analysis and data processing.

Caption: High-level workflow for BDE-99 analysis.

Detailed Protocols

Sample Preparation: A Step-by-Step Guide

The following protocol is a generalized procedure for solid matrices like soil and sediment. Modifications may be necessary for other sample types, such as tissues, which require lipid removal steps (e.g., gel permeation chromatography).[6]

Materials and Reagents:

-

BDE-99 native analytical standard

-

¹³C₁₂-BDE-99 surrogate standard

-

Recovery standard (e.g., ¹³C₁₂-BDE-138)

-

Solvents: Hexane, Dichloromethane (DCM), Toluene (pesticide residue grade or equivalent)

-

Drying agent: Anhydrous sodium sulfate (baked at 400°C)

-

Cleanup column packing: Activated silica gel and/or alumina

Protocol:

-

Sample Homogenization: Homogenize the sample (e.g., freeze-dried and sieved soil) to ensure representativeness.

-

Spiking: Accurately weigh approximately 5-10 g of the homogenized sample into an extraction cell. Spike the sample with a known amount of ¹³C₁₂-BDE-99 surrogate standard. The surrogate is added before extraction to monitor and correct for losses throughout the entire sample preparation process.

-

Extraction:

-

Pressurized Liquid Extraction (PLE): A preferred green extraction technique offering high efficiency and low solvent consumption.

-

Mix the sample with a dispersing agent (e.g., diatomaceous earth).

-

Extract with a hexane:DCM mixture (e.g., 1:1 v/v) at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).

-

-

Soxhlet Extraction: A classic and robust technique.[2]

-

Extract the sample with toluene or a hexane/DCM mixture for 18-24 hours.[2]

-

-

-

Drying and Concentration: Dry the resulting extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to a small volume (approx. 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup: The cleanup step is crucial for removing co-extracted matrix interferences.

-

Prepare a multi-layer silica gel column. Acid-impregnated silica can be used to remove lipids.

-

Apply the concentrated extract to the column.

-

Elute with appropriate solvents. BDE-99 is typically eluted with a mixture of hexane and DCM.

-

-

Final Concentration and Standard Addition: Evaporate the cleaned extract to near dryness and reconstitute in a small, precise volume (e.g., 20 µL) of a non-volatile solvent like nonane.[2] Add a known amount of the recovery (internal) standard just before analysis to correct for injection volume variations.

GC-MS Instrumental Analysis

The following parameters are a starting point and should be optimized for the specific instrument in use. High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) as detailed in EPA Method 1614A is the gold standard for high sensitivity and selectivity.[6][7] However, triple quadrupole GC-MS/MS systems also provide excellent selectivity and sensitivity.[8]

Instrumentation:

-

Gas Chromatograph: Agilent 7890A or equivalent, equipped with a suitable injector.[9]

-

Mass Spectrometer: Agilent 5975C MS, Thermo Scientific Exactive GC Orbitrap GC-MS, or equivalent.[2][9]

GC-MS Parameters Table:

| Parameter | Recommended Setting | Rationale |

| GC Inlet | Splitless or PTV | Maximizes analyte transfer to the column for trace-level detection. |

| Inlet Temperature: 260-280°C | High enough for volatilization but low enough to minimize thermal degradation. | |

| GC Column | DB-5ms, TG-PBDE, or similar (15-30m x 0.25mm ID x 0.10-0.25µm film) | A low-polarity phase provides good separation for PBDE congeners.[2][10] |

| Carrier Gas | Helium | Provides good chromatographic efficiency.[9] |

| Flow Rate: 1.0-1.5 mL/min (constant flow) | Optimal for column performance and MS interface.[11] | |

| Oven Program | Initial: 100-120°C (hold 2 min) | Allows for proper focusing of analytes at the head of the column.[9][12] |

| Ramp 1: 15-25°C/min to 250°C | Separates lighter congeners.[11] | |

| Ramp 2: 5-10°C/min to 320-340°C (hold 5-10 min) | Elutes BDE-99 and heavier congeners while maintaining peak shape.[11][13] | |

| MS Interface | Transfer Line Temp: 280-300°C | Prevents condensation of analytes before entering the ion source.[11] |

| MS Source | Ionization Mode: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) | EI is robust and provides standard libraries; ECNI is highly sensitive for halogenated compounds.[9][14] |

| Ion Source Temp: 230-280°C | Optimized to balance ionization efficiency and prevent thermal degradation.[15] | |

| MS Acquisition | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Enhances sensitivity and selectivity by monitoring specific ions, reducing matrix interference.[9] |

Selected Ions for BDE-99 Monitoring (EI Mode): BDE-99 (C₁₂H₅Br₅O) has a characteristic isotopic pattern due to the presence of five bromine atoms. The molecular ion cluster is often weak. The fragment ion cluster corresponding to the loss of two bromine atoms ([M-2Br]⁺) is typically more abundant and used for quantification.[15]

| Analyte | Ion Type | m/z for Quantification | m/z for Confirmation |

| BDE-99 | [M-2Br]⁺ | 405.8 | 403.8, 407.8 |

| ¹³C₁₂-BDE-99 | [M-2Br]⁺ | 417.8 | 415.8, 419.8 |

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC protocol is essential for generating legally defensible and scientifically sound data.

-

Method Blank: An analyte-free matrix is processed alongside samples to check for contamination.

-

Calibration: A multi-point calibration curve (5-8 points) is generated using standards containing known concentrations of native BDE-99 and the ¹³C₁₂-labeled surrogate. The linearity should be R² > 0.995.[16]

-

Surrogate Recovery: The recovery of the ¹³C₁₂-BDE-99 surrogate must be within acceptable limits (e.g., 70-130%) for each sample. This validates the efficiency of the extraction and cleanup process for that specific sample.

-

Method Detection Limit (MDL): The MDL should be determined according to established procedures (e.g., U.S. EPA guidelines) to define the lowest concentration that can be reliably detected.[7]

Data Analysis and Quantification

The concentration of BDE-99 in the sample is calculated using the isotope dilution method. This approach uses the relative response of the native analyte to its isotopically labeled surrogate to determine the concentration.

Calculation Logic:

Sources

- 1. Methods for determination of polybrominated diphenyl ethers in environmental samples--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Pentabromodiphenyl ethers | C12H5Br5O | CID 36159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Development of a reference dose for BDE-47, 99, and 209 using benchmark dose methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NEMI Method Summary - 1614 [nemi.gov]

- 7. epa.gov [epa.gov]

- 8. agilent.com [agilent.com]

- 9. epa.gov [epa.gov]

- 10. agilent.com [agilent.com]

- 11. A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pjoes.com [pjoes.com]

- 13. Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. waters.com [waters.com]

Troubleshooting & Optimization

resolving co-elution of BDE-99 and BDE-100 in GC columns

Technical Support Center: Gas Chromatography

Topic: Resolving Co-elution of BDE-99 and BDE-100

Welcome to the Technical Support Center. This guide is designed for researchers and laboratory professionals encountering challenges with the gas chromatographic separation of the polybrominated diphenyl ether (PBDE) congeners BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) and BDE-100 (2,2',4,4',6-pentabromodiphenyl ether). Below you will find a series of frequently asked questions and a detailed troubleshooting workflow to help you achieve baseline resolution for these critical analytes.

Frequently Asked Questions (FAQs)

Q1: Why do BDE-99 and BDE-100 frequently co-elute?

A: BDE-99 and BDE-100 are constitutional isomers with the same molecular formula (C₁₂H₅Br₅O) and very similar boiling points and polarities. Standard non-polar or low-polarity GC stationary phases, which separate compounds primarily by boiling point, often fail to distinguish the subtle structural differences between these two congeners.[1][2] Their separation relies on exploiting minor differences in their interaction with the stationary phase, which requires highly selective columns and optimized analytical conditions.

Q2: Is complete baseline separation of BDE-99 and BDE-100 always necessary?

A: While ideal, baseline separation may not be strictly required if you are using a mass spectrometer (MS) detector. If you can identify unique, interference-free ions for each congener, you can perform deconvolution and selective quantification. However, relying on this approach can be risky. Co-elution can lead to ion suppression or enhancement, affecting accuracy.[3][4] Furthermore, regulatory methods, such as those outlined by the EPA, often have strict chromatographic resolution requirements to ensure data integrity.[5][6][7] Therefore, achieving chromatographic separation should always be the primary goal.

Q3: What is the best type of GC column for separating BDE-99 and BDE-100?

A: Columns with specialized stationary phases that offer unique selectivity for PBDEs are recommended. While standard 5% phenyl-methylpolysiloxane phases (e.g., DB-5ms, Rxi-5Sil MS) are commonly used for general environmental analysis, they often struggle to resolve the BDE-99/100 pair. Columns specifically engineered for persistent organic pollutants (POPs) or with a higher phenyl content can provide the necessary selectivity. For example, phases designed to have a specific spatial arrangement of phenyl groups can enhance interactions with the planar structure of PBDEs, improving separation. Application notes from column manufacturers often provide the best guidance for specific columns that have been validated for this separation.[8]

Troubleshooting Guide: Resolving BDE-99 & BDE-100 Co-elution

This guide provides a systematic approach to troubleshoot and resolve the co-elution of BDE-99 and BDE-100.

Problem: Peaks for BDE-99 and BDE-100 are overlapping or not baseline resolved.

The troubleshooting process is a logical progression from simple parameter optimization to more significant method changes. Follow these steps sequentially.

Caption: Troubleshooting workflow for BDE-99/100 co-elution.

Step 1: Optimize the GC Oven Temperature Program

The temperature program directly controls the elution of analytes and has the most significant impact on resolution after column selection.[9][10] The goal is to slow down the elution of the BDE-99/100 pair to maximize their interaction time with the stationary phase.

Experimental Protocol: Temperature Ramp Optimization

-

Establish a Baseline: Run your current method with a BDE-99/100 standard to confirm the co-elution and record the elution temperature.

-

Lower the Initial Temperature: If the analytes elute early in the run, decrease the initial oven temperature by 10-20°C. This has a minimal effect on later eluting peaks but can improve the resolution of early eluters.

-

Decrease the Ramp Rate: This is the most critical step. Reduce the temperature ramp rate leading up to the elution of the target analytes. A slow ramp (e.g., 1-5°C/min) can significantly enhance separation.

-

Introduce an Isothermal Hold (Optional): If a slow ramp is insufficient, insert a short isothermal hold (1-2 minutes) at a temperature approximately 20-30°C below the elution temperature of the co-eluting pair.[11]

-

Evaluate Results: After each adjustment, inject the standard to assess the impact on resolution.

Data Presentation: Example Temperature Programs

| Parameter | Standard Method (Poor Resolution) | Optimized Method (Improved Resolution) |

| Column | 30 m x 0.25 mm, 0.25 µm | 30 m x 0.25 mm, 0.25 µm |

| Initial Temp | 100°C, hold 1 min | 100°C, hold 1 min |

| Ramp 1 | 20°C/min to 250°C | 20°C/min to 220°C |

| Ramp 2 | 10°C/min to 320°C | 2°C/min to 260°C |

| Ramp 3 | - | 15°C/min to 320°C, hold 5 min |

| Rationale | Fast ramp saves time but sacrifices resolution. | A very slow ramp is introduced specifically in the elution window for penta-BDEs to maximize separation. |

Step 2: Verify & Optimize Carrier Gas Flow Rate

The carrier gas flow rate (or average linear velocity) affects chromatographic efficiency. While the optimal flow rate provides the sharpest peaks (highest efficiency), slightly reducing the flow rate can sometimes improve the resolution of difficult pairs at the cost of longer analysis time and broader peaks.[12]

Causality: According to the van Deemter equation, operating at the optimal linear velocity minimizes plate height and maximizes efficiency. For helium, this is typically around 35-40 cm/s. For hydrogen, it's higher. Operating significantly below the optimum increases the contribution of longitudinal diffusion, which can sometimes provide more interaction time and improve separation for critical pairs, though it is generally less effective than temperature programming.

Experimental Protocol: Flow Rate Adjustment

-

Check Current Velocity: Ensure your current method is operating at the optimal average linear velocity for your carrier gas (He or H₂).

-

Slightly Reduce Flow: Decrease the flow rate by 10-20% from the optimum. For example, if using Helium at a constant flow of 1.2 mL/min, try reducing it to 1.0 mL/min.

-

Re-equilibrate and Analyze: Allow the system to stabilize at the new flow rate and inject your BDE-99/100 standard.

-

Compare Chromatograms: Assess whether the change has improved the resolution. Be aware that this will increase retention times for all compounds.[13][14]

Step 3: Evaluate GC Column and Consider Alternatives

If optimizing the temperature program and flow rate does not provide adequate separation, the issue is likely the selectivity of your GC column.[1][15][16]

Expert Insight: No amount of method optimization can overcome a fundamental lack of stationary phase selectivity. For challenging separations like BDE-99/100, the column chemistry is paramount.

Protocol for Column Evaluation & Selection

-

Assess Column Health: Ensure your current column is not compromised. Check for signs of bleed, peak tailing, and loss of efficiency which could indicate column degradation. Trim the inlet (5-10 cm) if necessary.

-

Research Specialized Columns: Consult resources from major column manufacturers (e.g., Agilent, Restek, Phenomenex). Look for application notes specifically on PBDE or POPs analysis. Columns like a DB-XLB or Rtx-1614 are often cited for this separation.[8]

-

Consider Column Dimensions:

-

Length: Increasing column length (e.g., from 30 m to 60 m) increases the total number of theoretical plates and can improve resolution. However, this will also double the analysis time.

-

Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) provides higher efficiency and can improve resolution, but has lower sample capacity.[15]

-

-

Install and Condition: If you choose a new column, install it according to the manufacturer's instructions and condition it properly before analysis.

-

Test with Optimized Method: Begin your analysis with the optimized temperature program developed in Step 1.

By systematically working through these steps, you can diagnose the root cause of BDE-99 and BDE-100 co-elution and implement a robust solution to achieve the necessary chromatographic resolution for accurate and reliable quantification.

References

-

U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-10-005. [Link]

-

National Technical Information Service. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. U.S. Department of Commerce. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-07-005. [Link]

-

Dodder, N. G. (2006). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Journal of Chromatographic Science, 44(9), 518–539. [Link]

-

Chem Service. EPA Method 1614 PBDE Congeners Mixture (M-EPA1614BDEAS99). [Link]

-

Eljarrat, E., Lacorte, S., & Barceló, D. (2002). Optimization of congener-specific analysis of 40 polybrominated diphenyl ethers by gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 37(1), 76–84. [Link]

-

de la Cal, A., & Eljarrat, E. (2005). Factorial-design optimization of gas chromatographic analysis of tetrabrominated to decabrominated diphenyl ethers. Application to domestic dust. Analytical and Bioanalytical Chemistry, 381(4), 931–938. [Link]

-

Element Lab Solutions. GC Temperature Program Development. [Link]

-

LCGC. (2015). GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]

-

Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. [Link]

-

Agilent Technologies. Agilent J&W GC Column Selection Guide. [Link]

-

Snow, N. H. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International, 33(3), 24-29. [Link]

-

Restek. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]

-

Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

-

Axion Labs. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. [Link]

-

Kudo, S., et al. (2018). Effect of Carrier Gas Flow Behavior on Performance of Separation by Using Ultrasonic Atomization. ResearchGate. [Link]

-

Zhang, X., et al. (2020). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. ResearchGate. [Link]

-

Restek. Impact of GC Parameters on The Separation Part 6: Choice of Carrier Gas and Linear Velocity. [Link]

-

Zhang, X., et al. (2020). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. PMC. [Link]

Sources

- 1. trajanscimed.com [trajanscimed.com]

- 2. fishersci.com [fishersci.com]

- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. epa.gov [epa.gov]

- 6. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 7. NEMI Method Summary - 1614 [nemi.gov]

- 8. postnova.com [postnova.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]

Technical Support Center: Selection and Troubleshooting of Internal Standards for Tetrabromodiphenyl Ether Analysis

A Senior Application Scientist's Guide for Researchers

Welcome to our dedicated technical support resource for scientists and researchers engaged in the analysis of polybrominated diphenyl ethers (PBDEs). This guide provides in-depth answers and troubleshooting protocols for the critical step of selecting and utilizing internal standards for the accurate quantification of 2,2',4,4'-Tetrabromodiphenyl ether, commonly known as BDE-47. While the user's query specified 2,4,4',5-Tetrabromodiphenyl ether (BDE-71), we will focus on BDE-47 as it is one of the most prevalent and widely studied congeners in environmental and biological samples, ensuring a more robust and well-referenced guide. The principles and methodologies discussed herein are broadly applicable to other PBDE congeners, including BDE-71.

Frequently Asked Questions (FAQs): The Foundation of Robust Quantification

This section addresses the fundamental questions researchers face when developing methods for BDE-47 analysis.

Q1: What is an internal standard, and why is its use non-negotiable for BDE-47 analysis?

A1: An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest (in this case, BDE-47), which is added at a known concentration to every sample, calibrant, and blank before any sample preparation steps. Its primary role is to correct for variations and errors that can occur during the entire analytical workflow.[1][2]

The use of an internal standard is critical in trace analysis of compounds like BDE-47 for several reasons:

-

Correction for Sample Loss: PBDE analysis involves multiple, complex steps, including extraction, cleanup, and concentration, where analyte loss is almost inevitable. The IS is assumed to be lost at the same rate as the native analyte, allowing for accurate correction of the final concentration.

-

Compensation for Injection Volume Variations: Minor variations in the volume of sample injected into the gas chromatograph (GC) can lead to significant quantitative errors. Since the IS is present in the same final extract, the ratio of the analyte's response to the IS's response remains constant, mitigating these injection inconsistencies.[1]

-

Mitigation of Matrix Effects: Environmental and biological samples contain complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer's source, causing either signal suppression or enhancement. A well-chosen IS will experience similar matrix effects, and the use of a response ratio will correct for these interferences.[3]

Q2: What are the characteristics of an ideal internal standard for BDE-47?

A2: The selection of an appropriate internal standard is paramount for the accuracy and precision of your results.[4] The ideal IS for BDE-47 should possess the following characteristics:

-

Structural and Chemical Similarity: The IS should be as chemically similar to BDE-47 as possible to ensure it behaves almost identically during extraction, cleanup, and chromatography.[1]

-

Co-elution or Close Elution: In gas chromatography, the IS should have a retention time very close to that of BDE-47. This ensures that both compounds are subjected to the same chromatographic conditions and potential matrix effects at the same point in the analytical run.[2]

-

Mass Spectrometric Differentiation: The IS must be clearly distinguishable from the native analyte by the mass spectrometer. It needs to have a different mass-to-charge ratio (m/z) so that its signal does not overlap with that of BDE-47.

-

Stability: The IS must be chemically stable throughout the entire sample preparation and analysis process and should not degrade.[4]

-

Purity: The IS must be of high purity and free from any contamination by the native analyte it is intended to quantify.

-

Absence in Samples: The chosen IS must not be naturally present in the samples being analyzed.[2]

Q3: What is the most highly recommended type of internal standard for BDE-47 analysis?

A3: For the analysis of BDE-47 by Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard is an isotopically labeled analog of the target compound.[3][5] Specifically, ¹³C₁₂-labeled 2,2',4,4'-Tetrabromodiphenyl ether (¹³C₁₂-BDE-47) is the most recommended internal standard.

The reason for this strong recommendation lies in the principle of isotope dilution mass spectrometry (IDMS) .[6] ¹³C₁₂-BDE-47 is chemically identical to the native BDE-47 in terms of its extraction efficiency, chromatographic behavior, and susceptibility to matrix effects. However, because its carbon atoms are the heavier ¹³C isotope instead of ¹²C, it has a distinct molecular weight and is easily resolved by the mass spectrometer. This makes it the perfect mimic for the native compound, providing the most accurate correction for any variations during the analytical process. The use of isotope dilution is a key feature of robust analytical methods like U.S. EPA Method 1614 for PBDE analysis.[7][8]

Q4: Can I use another PBDE congener, like a pentabromodiphenyl ether, as an internal standard for BDE-47?

A4: While it is technically possible to use a different PBDE congener as an internal standard, it is not the recommended or most accurate approach. A different congener, even one with a similar structure like a pentabromodiphenyl ether (e.g., BDE-99), will have different physicochemical properties, including a different molecular weight, vapor pressure, and polarity.[9] These differences mean it will not behave identically to BDE-47 during extraction and chromatography, leading to potential inaccuracies in quantification. For the highest quality data, an isotopically labeled analog of the target analyte is always the superior choice.

Q5: At what point in my experimental workflow should the internal standard be added?

A5: The internal standard must be added to the sample at the very beginning of the sample preparation process, before any extraction, cleanup, or concentration steps.[1] This is a critical step. Adding the IS at the start ensures that it experiences the same potential losses as the native BDE-47 throughout the entire procedure, allowing for accurate correction. Spiking the IS into the final extract just before injection will only correct for injection volume variability and will not account for losses during sample preparation, leading to an underestimation of the true analyte concentration in the original sample.

Troubleshooting Guide: Navigating Common Internal Standard Challenges

Even with the best internal standard, issues can arise. This section provides a troubleshooting guide for common problems encountered during the analysis of BDE-47.

Q1: My internal standard recovery is consistently low. What should I investigate?

A1: Low recovery of your ¹³C₁₂-BDE-47 internal standard points to a problem within your sample preparation and cleanup workflow. Here’s a checklist of potential causes:

-

Inefficient Extraction: The chosen solvent system or extraction technique (e.g., Soxhlet, pressurized liquid extraction) may not be effectively extracting the PBDEs from the sample matrix. Re-evaluate your extraction parameters, such as solvent choice, temperature, and extraction time.

-

Losses During Cleanup: The solid-phase extraction (SPE) or gel permeation chromatography (GPC) steps used for cleanup may be too aggressive, causing the loss of both the native analyte and the internal standard. Check the activity of your silica gel or alumina and ensure your elution solvents are appropriate.

-

Evaporation Losses: During the solvent evaporation and concentration steps, volatile losses can occur, especially if the temperature is too high or the nitrogen stream is too strong. Ensure a gentle evaporation process and consider adding a high-boiling point "keeper" solvent like nonane.

-

Adsorption to Glassware: PBDEs can be "sticky" and adsorb to active sites on glass surfaces. Ensure all glassware is meticulously cleaned and consider silanizing the glassware to deactivate it.

Q2: The peak area of my internal standard is highly variable between samples. What's the problem?

A2: Inconsistent internal standard peak areas across a batch of samples can compromise your data quality. Potential causes include:

-

Inaccurate Spiking: The most common cause is inconsistent addition of the internal standard solution to each sample. Ensure you are using a calibrated pipette and that your technique is consistent. It is also crucial that the IS solution is well-mixed before each use.

-

Instrument Instability: While the IS is meant to correct for this, severe instrument drift can be a factor. Check the stability of your GC-MS system by injecting a standard solution multiple times to assess the repeatability of the response.[10]

-

Severe Matrix Effects: In highly contaminated samples, the matrix can significantly suppress the internal standard's signal. While the response ratio should correct for this, extreme suppression can lead to poor peak shape and integration issues. Consider additional cleanup steps for such samples.

-

Injector Problems: A contaminated or leaking injector can lead to variable transfer of the sample onto the GC column.[11] Check the injector liner and septum for contamination or wear.

Q3: My internal standard's retention time is shifting. What does this indicate?

A3: A drifting retention time for your internal standard is a clear sign of a problem with the gas chromatography system.[12]

-

GC Column Issues: The GC column may be degrading, or the stationary phase may be becoming contaminated. Try baking out the column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters from the front of the column or replace it entirely.

-

Leaks in the System: A leak in the carrier gas line will cause a drop in the head pressure and lead to longer retention times. Use an electronic leak detector to check all fittings from the gas source to the injector.

-

Inconsistent Oven Temperature: Verify that the GC oven is accurately maintaining the set temperature program. A malfunctioning oven can cause significant retention time shifts.

Protocols and Data for BDE-47 Analysis

Step-by-Step Protocol for Internal Standard Selection and Use

-

Analyte Identification: Confirm that your target analyte is 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47).

-

Internal Standard Selection: Procure a certified standard of ¹³C₁₂-labeled 2,2',4,4'-Tetrabromodiphenyl ether from a reputable supplier (e.g., Cambridge Isotope Laboratories, Wellington Laboratories).

-

Preparation of Stock Solutions: Prepare a stock solution of the ¹³C₁₂-BDE-47 internal standard in a high-purity solvent like nonane. From this, prepare a spiking solution at a concentration that will result in a final extract concentration similar to the expected mid-point concentration of your native BDE-47 calibration curve.

-

Sample Spiking: Before any sample processing, add a precise and accurate volume of the internal standard spiking solution to every sample, calibration standard, and method blank. Ensure the standard is added directly to the sample matrix.

-

Sample Preparation: Proceed with your validated sample extraction and cleanup method (e.g., as outlined in EPA Method 1614A).[13]

-

Data Acquisition: Analyze the final extracts using GC-MS, ensuring your method can clearly separate BDE-47 from its ¹³C₁₂-labeled internal standard based on their unique mass-to-charge ratios.

-

Quantification: Calculate the concentration of BDE-47 in your samples using the ratio of the peak area of the native analyte to the peak area of the internal standard, plotted against a calibration curve prepared in the same manner.

Data Presentation

Table 1: Recommended Isotopically Labeled Internal Standards for Common PBDEs

| Target Analyte (PBDE Congener) | Recommended Internal Standard |

| 2,4,4'-tribromodiphenyl ether (BDE-28) | ¹³C₁₂-2,4,4'-tribromodiphenyl ether |

| 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) | ¹³C₁₂-2,2',4,4'-tetrabromodiphenyl ether |

| 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) | ¹³C₁₂-2,2',4,4',5-pentabromodiphenyl ether |

| 2,2',4,4',6-pentabromodiphenyl ether (BDE-100) | ¹³C₁₂-2,2',4,4',6-pentabromodiphenyl ether |

| 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153) | ¹³C₁₂-2,2',4,4',5,5'-hexabromodiphenyl ether |

| 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154) | ¹³C₁₂-2,2',4,4',5,6'-hexabromodiphenyl ether |

| 2,2',3,4,4',5',6-heptabromodiphenyl ether (BDE-183) | ¹³C₁₂-2,2',3,4,4',5',6-heptabromodiphenyl ether |

| Decabromodiphenyl ether (BDE-209) | ¹³C₁₂-Decabromodiphenyl ether |

Source: Adapted from EURL POPs Guidance Document.[14]

Table 2: Physicochemical Properties of 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47)

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Br₄O | [15] |

| Molecular Weight | 485.79 g/mol | [15] |

| Log Kow (Octanol-Water Partition Coefficient) | 6.05 - 6.16 | [16] |

| Water Solubility | Very low | [17] |

| Vapor Pressure | 2.20 x 10⁻⁶ mm Hg at 25°C | [16] |

Visual Workflow and Troubleshooting Diagrams

Caption: Troubleshooting flowchart for common internal standard issues.

References

- [Determination of polybrominated diphenyl ethers in serum using isotope internal standard-gas chromatography-high resolution dual-focus magnetic mass spectrometry]. (n.d.). PubMed.

- 2,3,4,5-Tetrabromodiphenyl ether | C12H6Br4O. (n.d.). PubChem.

- Technical Support Center: Troubleshooting Deuterated Internal Standards in GC-MS. (n.d.). Benchchem.

- Identification and Quantification of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples using Gas Chromatography Coupled to Orbitrap Mass Spectrometry. (n.d.). Thermo Fisher Scientific.

- PBDE Alternate Internal Standard Mixture (¹³C₁₂, 99%) 5 µg/mL in nonane. (n.d.). Cambridge Isotope Laboratories.

- Tetrabromodiphenyl Ether | C12H6Br4O. (n.d.). PubChem.

- EPA-OW/OST: 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. (n.d.). U.S. EPA.

- Flame-Retardant Standards and Standard Mixtures. (2018). DSP-Systems.

- CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). (n.d.). NCBI Bookshelf.

- Bulletin 792C Packed Column GC Troubleshooting Guide. (n.d.).

- TROUBLESHOOTING GUIDE. (n.d.).

- Method 1614 Labeled Injection Internal Stock Solution (¹³C₁₂, 99%). (n.d.). Cambridge Isotope Laboratories.

- Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS. (2010, May). U.S. EPA.

- Determination of priority PBDEs by Isotope Dilution GC(EI)MS using ⁸¹Br-labeled standards. (n.d.).

- Guidance Document on the Determination of Organobromine Contaminants ANNEX A. (2022, April 20). EURL POPs.

- Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. (2010, May). U.S. EPA.

- Bde 47 | C12H6Br4O. (n.d.). PubChem.

- Flame Retardant Standards. (n.d.). AccuStandard.

- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.).

- Internal Standard Problem. (2013, March 2). Chromatography Forum.

- Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. (2023, August 2).

- Choosing internal standards based on a multivariate analysis approach with ICP(TOF)MS. (n.d.). Journal of Analytical Atomic Spectrometry (RSC Publishing).

- Table 4-3, Physical and Chemical Properties of Technical Polybrominated Diphenyl Ether (PBDE) Mixtures. (n.d.). NCBI.

- Understanding Internal standards and how to choose them. (2025, June 12). Reddit.

- Assessment of DE-71, a commercial polybrominated diphenyl ether (PBDE) mixture, in the EDSP male and female pubertal protocols. (n.d.). PubMed.

- Validation of the analytical method for the simultaneous determination of selected polybrominated diphenyl ethers, polychlorinated biphenyls and organochlorine pesticides in human blood serum by gas chromatography with microelectron capture detector. (2025, August 10). ResearchGate.

- Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. (n.d.). Alfa Chemistry.

- 2,2',4,4',5,-Penabromodiphenyl ether. (n.d.). NIST WebBook.

- Internal Standard. (2020, October 2). Chemistry LibreTexts.

- Internal standard. (n.d.). Wikipedia.

Sources

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Internal standard - Wikipedia [en.wikipedia.org]

- 3. dspsystems.eu [dspsystems.eu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. [Determination of polybrominated diphenyl ethers in serum using isotope internal standard-gas chromatography-high resolution dual-focus magnetic mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. NEMI Method Summary - 1614 [nemi.gov]

- 8. ntrl.ntis.gov [ntrl.ntis.gov]

- 9. 2,2',4,4',5,-Penabromodiphenyl ether [webbook.nist.gov]

- 10. gcms.cz [gcms.cz]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. epa.gov [epa.gov]

- 14. eurl-pops.eu [eurl-pops.eu]

- 15. Bde 47 | C12H6Br4O | CID 95170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Tetrabromodiphenyl Ether | C12H6Br4O | CID 22833475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Table 4-3, Physical and Chemical Properties of Technical Polybrominated Diphenyl Ether (PBDE) Mixtures - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.